molecular formula C11H11BrO3 B8345023 Rac-3-(2-bromo-propionyl)-benzoic acid methyl ester

Rac-3-(2-bromo-propionyl)-benzoic acid methyl ester

Cat. No. B8345023
M. Wt: 271.11 g/mol
InChI Key: LVRJAFUTXDBMCM-UHFFFAOYSA-N
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Patent
US06548495B2

Procedure details

Bromine (4.6 ml) was dropped at 20-30° C. over 20 min. to a solution of methyl 3-propionyl-benzoate (17.24 g) in diethyl ether (0.15 L). Stirring was continued for 10 min. and the reaction mixture was then evaporated in vacuum to give methyl 3-(2-bromo-propionyl)-benzoate (25.5 g) as a yellow oil.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
17.24 g
Type
reactant
Reaction Step One
Quantity
0.15 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11])(=[O:6])[CH2:4][CH3:5]>C(OCC)C>[Br:1][CH:4]([CH3:5])[C:3]([C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11])=[O:6]

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
17.24 g
Type
reactant
Smiles
C(CC)(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.15 L
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was then evaporated in vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC(C(=O)C=1C=C(C(=O)OC)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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